molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5

4-[2-(Boc-amino)ethoxy]benzamide

Cat. No. B572829
M. Wt: 280.324
InChI Key: UMLWMOZKXAYRKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2-(Boc-amino)ethoxy]benzamide involves the reaction of an appropriate precursor with tert-butyl 2-(4-formylphenoxy)ethylcarbamate. Further details on the synthetic route and conditions are not provided in the available information .

Scientific Research Applications

Ortho Directing Properties and Regioselective Metalation

The study by Bengtsson and Hoegberg (1989) highlights the ortho directing properties of secondary β-amino benzamides, which facilitates regioselective metalation with n-butyllithium at moderately low temperatures. This method is pivotal for the synthesis of therapeutically important substituted 2-methoxy-benzamides, demonstrating the compound's utility in organic synthesis and pharmaceutical chemistry (Bengtsson & Hoegberg, 1989).

Crystallography and Material Characterization

Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, showcasing the importance of crystallography in understanding the physical properties of benzamides. Their work on crystal forms and thermal analysis contributes to the knowledge base on how different crystal structures can affect the physical stability and solubility of compounds, which is crucial for drug formulation and material science applications (Yanagi et al., 2000).

Antiparasitic and Anticoccidial Activity

Rogers et al. (1964) demonstrated the anticoccidial activity of 2-substituted PABAs, revealing the potential of benzamide derivatives in developing antiparasitic agents. The study provides a foundation for further exploration into benzamide-based compounds for veterinary and medical applications in combating parasitic infections (Rogers et al., 1964).

Gastrokinetic Agents

Kato et al. (1992) explored benzamide derivatives for their gastrokinetic activity, demonstrating the compound's application in enhancing gastrointestinal motility. This research underscores the therapeutic potential of benzamide compounds in treating gastrointestinal disorders, offering a route to novel prokinetic medications (Kato et al., 1992).

Safety And Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) for 4-[2-(Boc-amino)ethoxy]benzamide is available here .

properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWMOZKXAYRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Boc-amino)ethoxy]benzamide

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